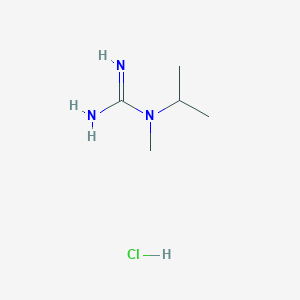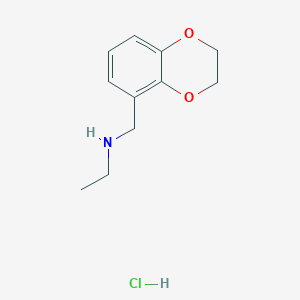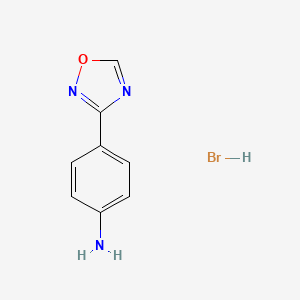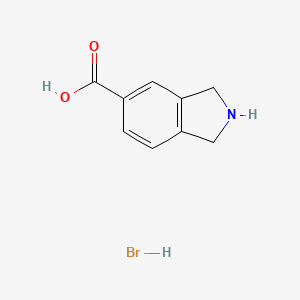
4-propyltetrahydro-2H-pyran-4-carboximidamide
Overview
Description
4-Propyltetrahydro-2H-pyran-4-carboximidamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is a solid compound that is used in various scientific research applications.
Chemical Reactions Analysis
4-Propyltetrahydro-2H-pyran-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Comparison with Similar Compounds
4-Propyltetrahydro-2H-pyran-4-carboximidamide can be compared with other similar compounds such as:
- Tetrahydro-2H-pyran-4-carbothioamide
- 1-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
- 6-(Chloromethyl)-2-(2-pyrazinyl)-4(3H)-pyrimidinone These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific propyl and carboximidamide groups, which confer distinct chemical properties and potential applications .
Properties
IUPAC Name |
4-propyloxane-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJXXQNSSBQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)


![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)
![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)




![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
